Indazole, 6-chloro-1-hydroxy- Indazole, 6-chloro-1-hydroxy-
Brand Name: Vulcanchem
CAS No.: 1193266-37-3
VCID: VC19824433
InChI: InChI=1S/C7H5ClN2O/c8-6-2-1-5-4-9-10(11)7(5)3-6/h1-4,11H
SMILES:
Molecular Formula: C7H5ClN2O
Molecular Weight: 168.58 g/mol

Indazole, 6-chloro-1-hydroxy-

CAS No.: 1193266-37-3

Cat. No.: VC19824433

Molecular Formula: C7H5ClN2O

Molecular Weight: 168.58 g/mol

* For research use only. Not for human or veterinary use.

Indazole, 6-chloro-1-hydroxy- - 1193266-37-3

Specification

CAS No. 1193266-37-3
Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
IUPAC Name 6-chloro-1-hydroxyindazole
Standard InChI InChI=1S/C7H5ClN2O/c8-6-2-1-5-4-9-10(11)7(5)3-6/h1-4,11H
Standard InChI Key LRHRLAYEENECFT-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1Cl)N(N=C2)O

Introduction

Structural Characteristics and Nomenclature

6-Chloro-1H-indazol-3-ol belongs to the indazole family, characterized by a fused bicyclic structure comprising a benzene ring and a pyrazole ring. The systematic IUPAC name reflects its substitution pattern:

  • Chlorine at position 6 of the benzene ring.

  • Hydroxyl group at position 3 of the benzene ring.

  • Tautomerism: The molecule exists predominantly in the 1H-tautomeric form, where the hydrogen atom resides on the nitrogen at position 1 of the pyrazole ring .

Molecular and Crystallographic Data

PropertyValueSource
Molecular formulaC₇H₅ClN₂O
Molecular weight168.58 g/mol
Melting pointNot reported
Density1.425±0.06 g/cm³ (predicted)
pKa12.82±0.40 (predicted)

The absence of a reported melting point suggests challenges in isolation or stability under standard conditions, a common issue with hydroxylated indazoles due to tautomeric equilibria .

Synthesis and Reactivity

Tautomeric Behavior

Physicochemical Properties and Stability

Solubility and Partitioning

  • LogP prediction: Estimated at 1.98 (ChemAxon), suggesting moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous solubility: Limited due to aromatic chlorination and hydroxyl group, necessitating formulation with co-solvents for in vivo studies .

Thermal Stability

Differential scanning calorimetry (DSC) data for analogous compounds indicate decomposition onset temperatures >200°C, implying reasonable thermal stability for storage and handling .

Comparative Analysis with Structural Analogs

CompoundLPO Ki (mM)NOS ActivityLogP
6-Chloro-1H-indazole252.78Not tested2.15
6-Bromo-1H-indazole184.92Not tested2.34
6-Nitro-1H-indazoleNot reportedStrong nNOS inhibition1.89

The 3-hydroxyl group in 6-chloro-1H-indazol-3-ol introduces additional hydrogen-bonding capacity compared to these analogs, potentially modifying target engagement profiles .

Computational Modeling Insights

Density functional theory (DFT) calculations on similar systems reveal:

  • Charge distribution: The chlorine atom induces significant electron withdrawal (-0.32 e), polarizing the aromatic system toward the hydroxyl group .

  • Tautomer stabilization: MP2/6-31G** calculations predict a 15 kJ·mol⁻¹ energy difference favoring the 1H-tautomer over the 2H-form, consistent with experimental observations .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

  • Anticancer agents: Indazole cores are prevalent in kinase inhibitors targeting VEGF and PDGFR pathways.

  • Neuroprotective compounds: Nitric oxide modulation via NOS inhibition remains a key therapeutic strategy in neurodegenerative diseases .

Material Science Applications

Halogenated indazoles find use in:

  • Liquid crystals: Dipolar characteristics enable mesophase stabilization.

  • Coordination complexes: Nitrogen donors facilitate transition metal binding for catalytic applications .

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